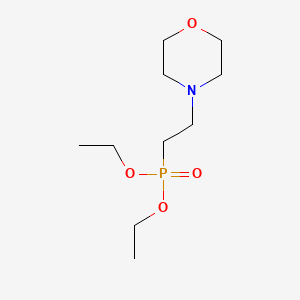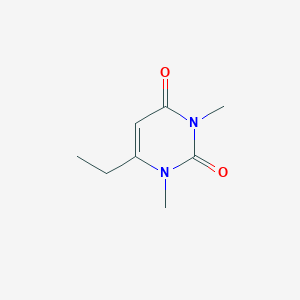
4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide is a quaternary ammonium compound It is characterized by the presence of a bromine atom attached to a butenyl group, which is further substituted with triethyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide typically involves a multi-step process. One common method includes the alkylation of a tertiary amine with an appropriate alkyl halide. The reaction conditions often require a solvent such as acetonitrile or dichloromethane and a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced species.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide can yield the corresponding iodide compound, while oxidation with potassium permanganate can produce a variety of oxidized products.
Aplicaciones Científicas De Investigación
4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: The compound is used in the formulation of specialty chemicals and surfactants.
Mecanismo De Acción
The mechanism by which 4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide exerts its effects involves its interaction with biological membranes. The quaternary ammonium group allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-N,N-dimethylaniline
- 4-Bromo-3-methylbenzoic acid
- 3,5-Dibromo-4-methylaniline
Comparison
Compared to these similar compounds, 4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties. This structure enhances its solubility in both aqueous and organic solvents, making it versatile for various applications.
Propiedades
Número CAS |
36690-25-2 |
|---|---|
Fórmula molecular |
C11H23Br2N |
Peso molecular |
329.11 g/mol |
Nombre IUPAC |
(4-bromo-3-methylbut-2-enyl)-triethylazanium;bromide |
InChI |
InChI=1S/C11H23BrN.BrH/c1-5-13(6-2,7-3)9-8-11(4)10-12;/h8H,5-7,9-10H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
VZTCTBQNKJEIOW-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)CC=C(C)CBr.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


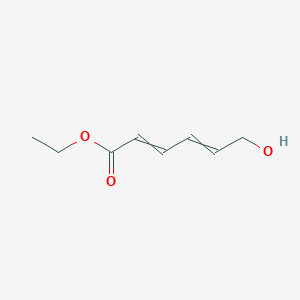

![Butyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14666584.png)

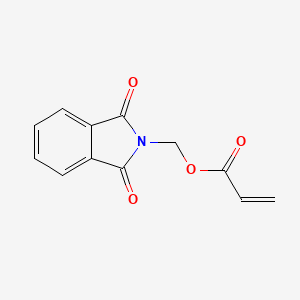
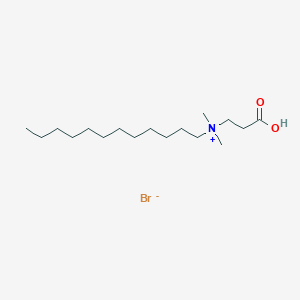
![4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile](/img/structure/B14666611.png)
![2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine](/img/structure/B14666612.png)

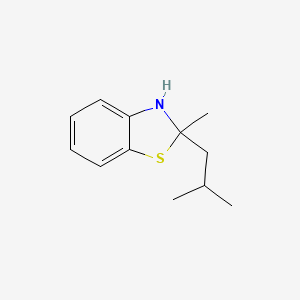
![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)

